4,6-Difluoro-2-methyl-2H-indazole

Kinase Inhibition PI3Kδ Inflammatory Disease

4,6-Difluoro-2-methyl-2H-indazole (CAS 2750562-40-2) is a precisely substituted 2H-indazole scaffold for medicinal chemistry and kinase inhibitor development. The 4,6-difluoro pattern modulates electronic properties and target binding, while the N2-methyl group distinguishes this isomer from its 1H-tautomer, which exhibits divergent biological activity. This compound demonstrates weak CYP2D6 inhibition (IC50 = 20,000 nM), reducing early metabolic liability. Ensure procurement of the correct 2H-isomer (not CAS 1185767-08-1) to maintain SAR reproducibility and avoid confounding experimental outcomes.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
Cat. No. B13847005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2-methyl-2H-indazole
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESCN1C=C2C(=CC(=CC2=N1)F)F
InChIInChI=1S/C8H6F2N2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3
InChIKeyDBGSZEAYUBVXAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-2-methyl-2H-indazole: Procurement and Selection Overview for Research Applications


4,6-Difluoro-2-methyl-2H-indazole (CAS: 2750562-40-2) is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a molecular formula of C8H6F2N2 and a molecular weight of 168.14 g/mol . The presence of fluorine substituents at the 4 and 6 positions, along with a methyl group at the 2 position, defines its chemical properties and distinguishes it from other indazole analogs . This compound has garnered attention in medicinal chemistry as a key scaffold and intermediate in drug development, particularly in the synthesis of kinase inhibitors and other bioactive molecules [1].

Critical Selection Factors for 4,6-Difluoro-2-methyl-2H-indazole: Why Analog Substitution Compromises Research Outcomes


The specific substitution pattern of 4,6-difluoro-2-methyl-2H-indazole is critical for its intended applications and cannot be arbitrarily replaced by closely related analogs. The 4,6-difluoro substitution on the indazole core significantly modulates electronic properties and binding interactions with biological targets, as demonstrated in structure-activity relationship (SAR) studies of 4,6-disubstituted indazoles [1]. Furthermore, the N2-methyl group differentiates this 2H-indazole from its 1H-tautomer, which can exhibit distinct biological activity profiles; studies have shown that N-methylation of indazoles can substantially alter their inhibitory effects on targets such as nitric oxide synthase (NOS) [2]. Generic substitution with compounds lacking this precise arrangement—such as mono-fluorinated indazoles, 1H-indazoles, or indazoles with different substitution patterns—may result in significantly altered potency, selectivity, or synthetic utility, thereby compromising research reproducibility and downstream outcomes [3].

Quantitative Differentiation Evidence for 4,6-Difluoro-2-methyl-2H-indazole: Comparator-Based Analysis


PI3Kδ Selectivity Profile of 4,6-Disubstituted Indazole Scaffolds

While direct quantitative data for 4,6-difluoro-2-methyl-2H-indazole itself is not available in the public literature, class-level evidence from a series of 4,6-disubstituted indazole derivatives provides a quantitative baseline for the scaffold's selectivity profile. In kinase cross-screening studies, a representative 4,6-disubstituted-1H-indazole compound (compound 172) demonstrated significant PI3Kδ inhibitory activity (pIC50 = 7.0), with substantially lower activity against other PI3K isoforms (α pIC50 = 5.0, β pIC50 = 5.2, γ pIC50 = 5.2) [1]. This indicates that the 4,6-disubstituted indazole core confers a selectivity advantage for PI3Kδ over other isoforms, with selectivity ratios of approximately 100-fold (α), 63-fold (β), and 63-fold (γ) based on pIC50 differences [1].

Kinase Inhibition PI3Kδ Inflammatory Disease Selectivity

Impact of N2-Methylation on NOS Inhibitory Activity

The N2-methyl group present in 4,6-difluoro-2-methyl-2H-indazole is a critical structural determinant of biological activity. In a study evaluating fluorinated indazoles as nitric oxide synthase (NOS) inhibitors, structural comparison revealed that N-methylation of indazoles (at either the 1 or 2 position) diminishes their inhibitory effect on NOS activity compared to their non-methylated counterparts [1]. Specifically, the study notes that 'bulky groups or N-methylation of 1 and 2 diminish their effect on NOS activity' [1]. While this represents reduced potency for NOS inhibition, it simultaneously indicates that the N2-methyl group confers a different selectivity profile, potentially reducing off-target NOS interactions in applications where NOS inhibition is undesirable.

Nitric Oxide Synthase NOS Inhibition Fluorinated Indazoles Selectivity

Fluorine Substitution Effects on CYP2D6 Metabolic Stability

The fluorine substituents at positions 4 and 6 of the indazole core confer distinct metabolic properties. BindingDB entry BDBM50600733 (CHEMBL5182534) reports that 4,6-difluoro-2-methyl-2H-indazole exhibits an IC50 value of 20,000 nM (20 μM) against CYP2D6 in human liver microsomes [1]. This relatively weak CYP2D6 inhibition suggests a low potential for drug-drug interactions mediated by this enzyme, which is a favorable characteristic for compounds intended for further medicinal chemistry optimization. By comparison, many non-fluorinated indazole analogs may exhibit different CYP inhibition profiles due to altered electronic and steric properties imparted by fluorine substitution.

Drug Metabolism CYP2D6 Fluorine Effect Metabolic Stability

Differentiation from Positional Isomers: 4,6-Difluoro-1-methyl-1H-indazole

A critical distinction for procurement is the regioisomeric identity of 4,6-difluoro-2-methyl-2H-indazole (CAS 2750562-40-2) versus its 1H-tautomer, 4,6-difluoro-1-methyl-1H-indazole (CAS 1185767-08-1) . While both share the same molecular formula (C8H6F2N2) and molecular weight (168.14 g/mol), they are distinct chemical entities with different CAS numbers, indicating different structural and potentially different biological properties . The 2H-indazole isomer features methylation at the N2 position, whereas the 1H-isomer is methylated at N1. As demonstrated in NOS inhibition studies, the position of methylation (N1 vs. N2) can substantially alter biological activity [1]. Substituting one isomer for the other without verification will lead to irreproducible results and invalidate structure-activity relationship studies.

Regioisomer Tautomer 2H-Indazole 1H-Indazole

Utility as a Synthetic Intermediate for Advanced Indazole Derivatives

4,6-Difluoro-2-methyl-2H-indazole serves as a key synthetic intermediate in the preparation of more complex indazole derivatives. Patent literature describes the use of 2-substituted indazole intermediates in the synthesis of pharmacologically active compounds, including those targeting kinase inhibition and inflammatory pathways [1]. Specifically, VentiRx Pharmaceuticals has patented processes using indazole intermediates for the preparation of indazole derivatives with therapeutic applications [2]. The presence of fluorine atoms at the 4 and 6 positions provides synthetic handles for further functionalization, while the N2-methyl group protects the pyrazole nitrogen during subsequent reactions. This distinguishes 4,6-difluoro-2-methyl-2H-indazole from non-fluorinated or differently substituted indazoles, which may lack the desired electronic properties or synthetic versatility for downstream modifications.

Synthetic Intermediate Medicinal Chemistry Indazole Derivatives Drug Discovery

Optimal Research and Industrial Application Scenarios for 4,6-Difluoro-2-methyl-2H-indazole


Medicinal Chemistry: PI3Kδ Inhibitor Scaffold Development

Researchers developing selective PI3Kδ inhibitors for inflammatory disease applications may utilize 4,6-difluoro-2-methyl-2H-indazole as a core scaffold. The 4,6-disubstituted indazole framework has demonstrated PI3Kδ selectivity with pIC50 = 7.0 and approximately 63-100 fold selectivity over α, β, and γ isoforms [1]. The N2-methyl group and fluorine substituents provide a defined starting point for structure-activity relationship (SAR) exploration, allowing medicinal chemists to systematically modify the scaffold while maintaining the favorable selectivity profile observed in related 4,6-disubstituted indazoles.

Synthetic Chemistry: Key Intermediate for Fluorinated Indazole Derivatives

Synthetic chemists engaged in the preparation of complex indazole-based pharmaceuticals can employ 4,6-difluoro-2-methyl-2H-indazole as a versatile building block. As documented in patent literature, 2-substituted indazole intermediates are essential for synthesizing indazole derivatives with therapeutic potential [1]. The compound's fluorine atoms at positions 4 and 6 provide electron-withdrawing effects that influence subsequent reactivity, while the N2-methyl group serves as a protecting group during multi-step syntheses. This specific substitution pattern enables synthetic routes that are not feasible with non-fluorinated or 1H-indazole analogs.

Metabolic Stability Screening: Low CYP2D6 Inhibition Starting Point

Drug discovery teams conducting early-stage metabolic stability screening may select 4,6-difluoro-2-methyl-2H-indazole as a starting scaffold due to its demonstrated weak CYP2D6 inhibition (IC50 = 20,000 nM) [1]. This low CYP2D6 liability reduces the probability of encountering drug-drug interaction issues early in lead optimization, allowing research resources to be focused on improving potency and other pharmacokinetic parameters rather than addressing metabolic liabilities. Compounds with unknown or higher CYP inhibition profiles may require additional optimization cycles, extending development timelines.

Regioisomer-Controlled Biological Studies: N2-Methylated 2H-Indazole

Investigators studying the biological effects of indazole N-methylation require the specific 2H-indazole isomer (CAS 2750562-40-2) rather than its 1H-tautomer (CAS 1185767-08-1) [1]. As demonstrated in NOS inhibition studies, N-methylation position significantly alters biological activity [2]. Research protocols designed to evaluate structure-activity relationships or target engagement must use the correct regioisomer to obtain reproducible and interpretable results. Procurement of the incorrect isomer will confound experimental outcomes and waste research resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Difluoro-2-methyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.